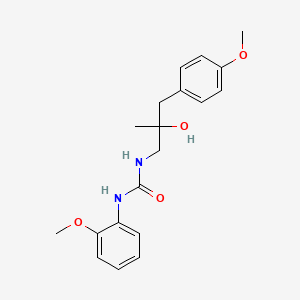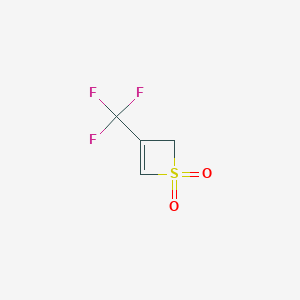
2-(Pent-4-en-1-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane and its derivatives involves several strategies, including the reaction of phosphorus pentasulfide with diols to produce 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, and the use of 2,2-(trimethylenedithio)pent-4-enal precursors for the synthesis of 3,3-disubstituted pent-4-enals (Chauhan et al., 1983); (Young et al., 1985). These methodologies highlight the versatility of 1,3-dioxane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of 1,4-dioxane, a related compound, has been extensively studied, providing insights into the structure of 2-(Pent-4-en-1-yl)-1,3-dioxane. Gaseous 1,4-dioxane exists almost entirely in the chair form, with detailed bond distances and angles that shed light on the stability and conformation of dioxane rings (Fargher et al., 2014).
Chemical Reactions and Properties
2-(Pent-4-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including the formation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes through cyclocondensation, demonstrating its reactivity and potential for creating complex molecules for applications such as liquid crystals (Liu Qian-feng, 2002).
Physical Properties Analysis
The study of 1,3-dioxanes, including 2-(Pent-4-en-1-yl)-1,3-dioxane, involves analyzing their conformational preferences and stability. For example, oligo-1,3-dioxanylmethanes have been shown to maintain a high conformational preference, which is crucial for understanding the physical properties of these compounds (Trieselmann et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-(Pent-4-en-1-yl)-1,3-dioxane are influenced by its functional groups and molecular structure. Studies on related dioxane compounds reveal insights into their reactivity, such as the spontaneous resolution of 1,3-diols from naphthylidene derivatives, indicating the chiral nature and potential for enantioselective reactions of dioxane derivatives (Alvarez-Ricardo et al., 2022).
Applications De Recherche Scientifique
Chiral Acyl Radical Equivalents
2-(4-Penten-1-yl)-1,3-dioxolan-2-yl and 2-(4-penten-1-yl)-1,3-dioxan-2-yl radicals have been studied for their diastereoselectivity in cyclizations. These compounds, derived from symmetrically substituted diols, exhibit poor diastereoselectivity due to conformer influences. However, disymmetrically substituted dioxanyl radicals, constrained to chairlike conformations, show high diastereoselectivity in cyclizations (Stien et al., 1997).
Stereoinduced Cyclization in Organic Synthesis
Pent-4-en-2-yl carboxylates react with iodosylbenzene to form tetrahydrofurans with high diastereomeric ratios, likely proceeding via a 1,3-dioxan-2-yl cation. This process illustrates the potential of these compounds in stereoselective organic synthesis (Fujita et al., 2008).
Palladium-Catalyzed Cross-Coupling
3-Alkylbicyclo[1.1.1]pent-1-yl Grignard reagents have been coupled with bromoarenes using PdCl2(dppf) in a process involving 1,4-dioxane as a co-solvent. This method demonstrates the utility of these compounds in complex organic syntheses (Rehm et al., 1999).
Regioselectivity in Radical Cyclization
Studies on the regioselectivity of cyclization of pent-4-en-1-oxyl and pent-4-en-1-peroxyl radicals indicate the preferential formation of tetrahydrofuran-2-ylmethyl radicals under neutral conditions, demonstrating the selective reactivity of these systems (Bloodworth et al., 1988).
Cyclization in Liquid Crystal Synthesis
5-Alkyl-2-(4-cyanophenyl)-1,3-dioxanes, like 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, have been synthesized for use in liquid crystals, showcasing the application of these compounds in material science (Liu Qian-feng, 2002).
Advanced Oxidation Processes
The degradation of 1,4-dioxane using advanced oxidation processes in wastewater treatment highlights the environmental relevance and treatment strategies for these compounds (Chitra et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-(Pent-4-en-1-yl)-1,3-dioxane, also known as MDMB-4en-PINACA, is the cannabinoid (CB1) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
MDMB-4en-PINACA acts as a full and potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptors, activating them and resulting in various physiological changes.
Biochemical Pathways
Activation of the CB1 receptors can lead to effects such as hypothermia, lethargy, euphoria, and memory loss .
Pharmacokinetics
It’s known that human carboxylesterases (hces) play a crucial role in the catalytic hydrolysis of drugs, including synthetic cannabinoids
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a range of effects at the molecular and cellular level. These include cannabis-like euphoria at moderate levels of intake, with dissociation described at higher doses. Both sedation and stimulation have been reported, in addition to memory loss, confusion, and agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MDMB-4en-PINACA. It’s important to note that the use of MDMB-4en-PINACA has been associated with severe adverse effects, including fatal intoxication and cases of impaired driving .
Propriétés
IUPAC Name |
2-pent-4-enyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECLBSWTBPFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1OCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pent-4-en-1-yl)-1,3-dioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

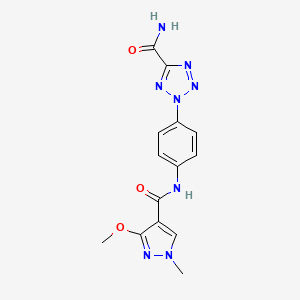
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
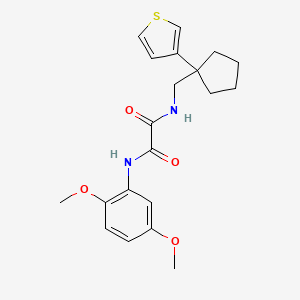
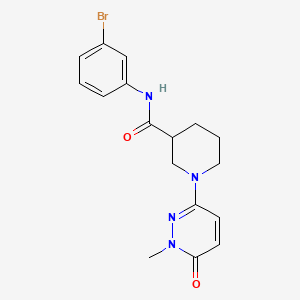
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)
![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)
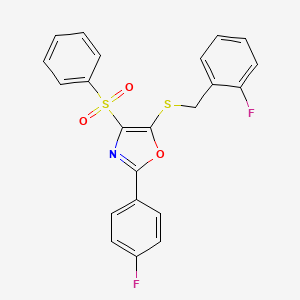
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)
